molecular formula C21H25N5O3S B11295347 N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide

N-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B11295347
M. Wt: 427.5 g/mol
InChI Key: GZWGJOOHUXBJOS-UHFFFAOYSA-N
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Description

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This specific compound is characterized by its unique structure, which includes a pyrimidine ring, an ethylamino group, and a methoxy-methylbenzene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine and methylated precursors under controlled temperature and pH conditions.

    Coupling with Benzene Sulfonamide: The final step involves coupling the pyrimidine derivative with 2-methoxy-5-methylbenzene-1-sulfonamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the sulfonamide moiety, potentially converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the ethylamino group.

    Reduction: Corresponding amines from the sulfonamide group.

    Substitution: Nitrated or halogenated derivatives of the aromatic rings.

Scientific Research Applications

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its antibacterial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. In the context of its antibacterial properties, it may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition disrupts the production of nucleotides necessary for DNA replication, ultimately leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antibacterial properties.

    Sulfadiazine: Known for its use in treating bacterial infections.

    Sulfapyridine: Used in the treatment of dermatitis herpetiformis.

Uniqueness

N-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific structural features, such as the combination of a pyrimidine ring with an ethylamino group and a methoxy-methylbenzene sulfonamide moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C21H25N5O3S

Molecular Weight

427.5 g/mol

IUPAC Name

N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxy-5-methylbenzenesulfonamide

InChI

InChI=1S/C21H25N5O3S/c1-5-22-21-23-15(3)13-20(25-21)24-16-7-9-17(10-8-16)26-30(27,28)19-12-14(2)6-11-18(19)29-4/h6-13,26H,5H2,1-4H3,(H2,22,23,24,25)

InChI Key

GZWGJOOHUXBJOS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC)C

Origin of Product

United States

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